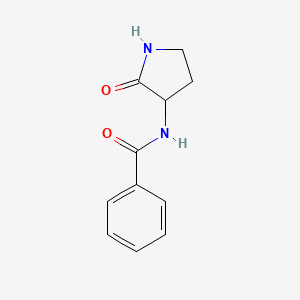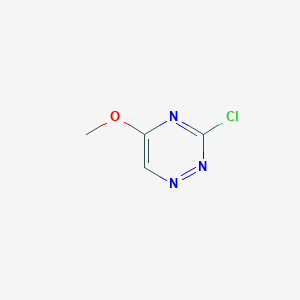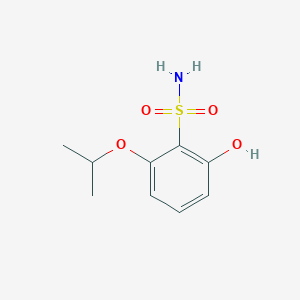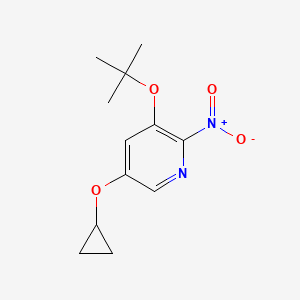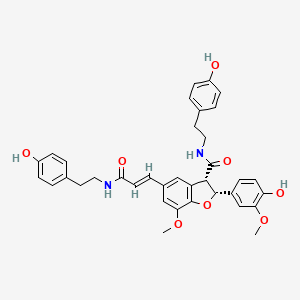
Tataramide B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tataramide B is a natural product belonging to the group of phytochemicals. It is a bioactive compound isolated from the skin of venomous vipers, particularly from the species Bothrops jararaca . This compound is known for its unique chemical structure and significant biological activities, including anticoagulant and anti-platelet aggregation effects .
Preparation Methods
The primary method for preparing Tataramide B involves extraction and purification from the skin of venomous vipers . The extraction process includes solvent extraction, separation, column chromatography, and crystallization . Due to the presence of other toxic components in the viper’s skin, necessary safety measures such as wearing protective gloves and goggles are required during the extraction process .
Chemical Reactions Analysis
Tataramide B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Tataramide B has important applications in the field of medicine. It has been found to possess anticoagulant and anti-platelet aggregation effects, making it useful in the treatment of thrombotic diseases such as cardiovascular and cerebrovascular diseases . It is also used as an analytical reference material for high-performance liquid chromatography standards and as a quality control or bioactive agent .
Mechanism of Action
The mechanism of action of Tataramide B involves its interaction with molecular targets and pathways related to coagulation and platelet aggregation. It inhibits the aggregation of platelets and the formation of blood clots by interfering with specific proteins and enzymes involved in these processes . The exact molecular targets and pathways are still under investigation, but it is believed to involve the modulation of signaling pathways related to coagulation .
Comparison with Similar Compounds
Tataramide B is structurally related to other naturally occurring compounds such as tataric acid A, tataric acid B, and tataric acid C . These compounds share similar chemical structures but differ in their biological activities and applications. This compound is unique due to its potent anticoagulant and anti-platelet aggregation effects, which are not as pronounced in the other tataric acid derivatives .
Conclusion
This compound is a fascinating compound with significant biological activities and potential applications in medicine and research. Its unique chemical structure and potent effects on coagulation and platelet aggregation make it a valuable compound for further study and development.
Properties
Molecular Formula |
C36H36N2O8 |
|---|---|
Molecular Weight |
624.7 g/mol |
IUPAC Name |
(2R,3S)-2-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]-5-[(E)-3-[2-(4-hydroxyphenyl)ethylamino]-3-oxoprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-3-carboxamide |
InChI |
InChI=1S/C36H36N2O8/c1-44-30-21-25(8-13-29(30)41)34-33(36(43)38-18-16-23-5-11-27(40)12-6-23)28-19-24(20-31(45-2)35(28)46-34)7-14-32(42)37-17-15-22-3-9-26(39)10-4-22/h3-14,19-21,33-34,39-41H,15-18H2,1-2H3,(H,37,42)(H,38,43)/b14-7+/t33-,34-/m0/s1 |
InChI Key |
DROXVBRNXCRUHP-WUVWWEHLSA-N |
Isomeric SMILES |
COC1=CC(=CC2=C1O[C@H]([C@H]2C(=O)NCCC3=CC=C(C=C3)O)C4=CC(=C(C=C4)O)OC)/C=C/C(=O)NCCC5=CC=C(C=C5)O |
Canonical SMILES |
COC1=CC(=CC2=C1OC(C2C(=O)NCCC3=CC=C(C=C3)O)C4=CC(=C(C=C4)O)OC)C=CC(=O)NCCC5=CC=C(C=C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Benzo[d]furan-2-yl)acrylic acid methyl ester](/img/structure/B14855030.png)

